molecular formula C10H14ClN3O2 B1382502 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride CAS No. 1803589-77-6

6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride

Cat. No.: B1382502
CAS No.: 1803589-77-6
M. Wt: 243.69 g/mol
InChI Key: CMNRBTREQXQJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H13N3O2·HCl. It is a derivative of pyrimidine and piperidine, two important heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride typically involves the reaction of pyrimidine derivatives with piperidine under specific conditions. One common method involves the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method involves the reaction of piperidine-4-carboxylic acid with formic acid in a mixture of chloroform and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions can occur, where functional groups on the pyrimidine or piperidine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride include:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the piperidine and pyrimidine rings, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

6-piperidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c14-10(15)8-6-9(12-7-11-8)13-4-2-1-3-5-13;/h6-7H,1-5H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNRBTREQXQJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride
Reactant of Route 4
6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride
Reactant of Route 5
6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.